![molecular formula C11H9F3N2OS B1404905 1-(4-(三氟甲基)苯并[d]噻唑-2-基)氮杂环丁-3-醇 CAS No. 1421468-62-3](/img/structure/B1404905.png)
1-(4-(三氟甲基)苯并[d]噻唑-2-基)氮杂环丁-3-醇
描述
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is a chemical compound with the CAS Number: 1421468-62-3. It has a molecular weight of 274.27 . The IUPAC name for this compound is 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]-3-azetidinol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3N2OS/c12-11(13,14)7-2-1-3-8-9(7)15-10(18-8)16-4-6(17)5-16/h1-3,6,17H,4-5H2 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.科学研究应用
苯并噻唑衍生物在药物化学中的作用
苯并噻唑衍生物由于其独特的结构而表现出广泛的药理活性,使其在药物化学中具有重要意义。这些化合物以其抗病毒、抗微生物、抗过敏、抗糖尿病、抗肿瘤、抗炎、驱虫和抗癌的特性而闻名。苯并噻唑衍生物的多功能性源于结构上的变化,特别是 C-2 碳原子和 C-6 的取代,这些变化有助于其多样化的生物活性 (M. Bhat & S. L. Belagali, 2020)。
合成和药理学评价
研究重点在于合成苯并稠合噻唑衍生物,以探索其作为抗氧化剂和抗炎剂的潜力。适当的羧酸与 2-氨基苯硫酚的环缩合反应,随后进行抗炎和抗氧化活性的体外筛选,证明了这些化合物的合成多功能性和治疗潜力 (Dattatraya G. Raut 等,2020)。
降解过程和稳定性研究
已在不同条件下研究了相关化合物(如尼替西农 (NTBC))的稳定性。这些研究对于了解苯并噻唑衍生物的降解途径和稳定性至关重要,可为其在医学应用中的安全有效使用提供见解 (H. Barchańska 等,2019)。
光电材料和化学转化
苯并噻唑衍生物在光电材料和复杂杂环的合成中也具有重要意义,展示了其超越药理学应用的重要性。它们被纳入 π 扩展共轭体系中以创建新型光电材料,突显了它们在材料科学创新中的多功能性和潜力 (G. Lipunova 等,2018)。
作用机制
Biochemical Pathways
Compounds with similar structures have been shown to have diverse biological activities , suggesting that this compound may also interact with multiple biochemical pathways.
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is an important aspect of pharmacology. Factors such as temperature, pH, and the presence of other molecules can significantly impact the effectiveness of a compound .
生化分析
Biochemical Properties
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with these enzymes is primarily through binding to their active sites, which leads to inhibition of their catalytic activity.
Cellular Effects
The effects of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target. The compound also influences gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of various genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under certain conditions, such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anti-apoptotic properties . At higher doses, it can cause toxic effects, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with multiple cellular targets, leading to widespread disruption of cellular function.
Metabolic Pathways
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of xenobiotics, leading to its biotransformation into various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. Its distribution is influenced by factors such as lipophilicity and molecular size, which affect its ability to cross cellular membranes.
Subcellular Localization
The subcellular localization of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol is crucial for its activity. The compound is directed to specific compartments or organelles within the cell, such as the nucleus and mitochondria . This localization is mediated by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action.
属性
IUPAC Name |
1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)7-2-1-3-8-9(7)15-10(18-8)16-4-6(17)5-16/h1-3,6,17H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKLJJABNGJPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[1,2,4]Triazolo[1,5-A]pyridine-5-carboxylic acid](/img/structure/B1404824.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1404825.png)

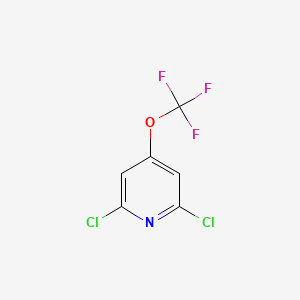
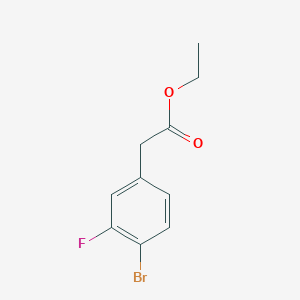
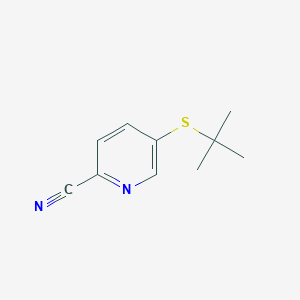
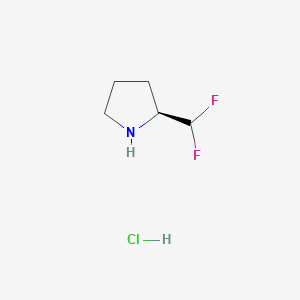
![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1404835.png)
![5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1404836.png)
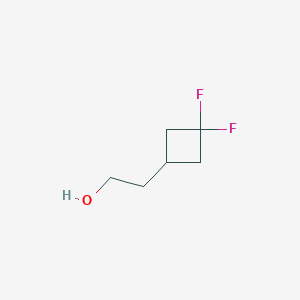
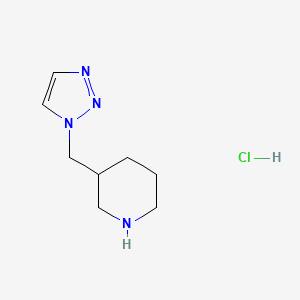
![Sodium 2-[5-methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]acetate](/img/structure/B1404842.png)
![N1-[3-(Aminomethyl)-4H-1,2,4-triazol-4-yl]glycinamide trihydrochloride](/img/structure/B1404844.png)
